(R)-1-(2-Bromo-6-fluorophenyl)ethanamine
Description
Significance of Enantiomerically Pure Amines
The production of compounds in an enantiomerically pure form is of paramount importance, primarily because the physiological and therapeutic effects of two enantiomers can differ dramatically. openaccessgovernment.org In a biological system, molecules interact with chiral entities like proteins, enzymes, and receptors. openaccessgovernment.org These interactions are often highly specific, meaning only one enantiomer may bind to its target and elicit the desired biological response. The other enantiomer might be inactive or, in some cases, cause unwanted or even harmful effects. openaccessgovernment.org A stark historical example is the drug Thalidomide, where one enantiomer provided the intended therapeutic effect, while the other was responsible for severe birth defects. openaccessgovernment.org
Consequently, there is a high demand for enantiomerically pure amines, which are crucial building blocks for a vast array of chemical products. nih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment. openaccessgovernment.orgacs.org These structures are integral to drugs developed for a wide range of therapeutic areas. bartleby.com Beyond pharmaceuticals, chiral amines are vital intermediates in the manufacturing of fine chemicals and agrochemicals. openaccessgovernment.org
The development of methods to obtain these amines with high optical purity is a major focus of research. Techniques such as asymmetric hydrogenation, biocatalytic deracemisation, and kinetic resolution are continuously being refined to improve efficiency and yield. nih.govacs.org Biocatalytic methods, using enzymes like transaminases, are particularly attractive due to their high stereoselectivity and environmentally friendly reaction conditions. nih.gov The ultimate goal is to move beyond methods that have a theoretical maximum yield of 50% for the desired enantiomer, towards more efficient processes like dynamic kinetic resolution or enantioconvergent synthesis. nih.gov
Overview of (R)-1-(2-Bromo-6-fluorophenyl)ethanamine in Chiral Synthesis
This compound is a specific example of an enantiomerically pure chiral amine. Its structure contains a stereogenic center at the carbon atom attached to the amine group, the phenyl ring, and a methyl group. The "(R)" designation specifies the absolute configuration at this chiral center. The presence of both a bromine and a fluorine atom on the phenyl ring makes it a valuable and versatile synthetic intermediate.
While detailed research findings on its specific applications are often proprietary, its structure suggests its primary role is as a chiral building block. Halogenated aromatic rings are common precursors in cross-coupling reactions (like Suzuki or Buchwald-Hartwig amination), allowing for the construction of more complex molecular architectures. The chiral amine moiety can be incorporated into a larger molecule, imparting the required stereochemistry for its final biological function. Similar chiral amines serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.gov For instance, related bromo-fluoro aniline (B41778) derivatives are used as starting materials for creating compounds that modulate GABAA receptors, which are targets for antiepileptic drugs. acs.org
The synthesis of such specific chiral amines often involves the asymmetric reduction of a corresponding ketone, in this case, 1-(2-Bromo-6-fluorophenyl)ethanone. sigmaaldrich.com This transformation can be achieved using various stereoselective methods, including enzymatic processes with transaminases, to ensure the production of the desired (R)-enantiomer with high optical purity. acs.org
Below is a table summarizing some of the key properties of this compound.
| Property | Value |
|---|---|
| Molecular Formula | C8H9BrFN |
| Molecular Weight | 218.07 g/mol |
| CAS Number | 2250242-27-2 bldpharm.com |
| Appearance | Liquid (Predicted) |
| InChI Key | SNIBBOIUVLCOJX-UHFFFAOYSA-N uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9BrFN |
|---|---|
Molecular Weight |
218.07 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-6-fluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 |
InChI Key |
SNIBBOIUVLCOJX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Br)F)N |
Canonical SMILES |
CC(C1=C(C=CC=C1Br)F)N |
Origin of Product |
United States |
Synthetic Methodologies for R 1 2 Bromo 6 Fluorophenyl Ethanamine
Precursor Synthesis and Halogenated Aromatic Intermediates
The foundation for the synthesis of the target amine lies in the preparation of appropriately substituted aromatic rings. The key precursors are 2-bromo-6-fluoroacetophenone and 2-bromo-6-fluoroaniline (B133542) derivatives.
The direct synthesis of 2-bromo-6-fluoroacetophenone is not widely documented in readily available literature. However, a common strategy involves a multi-step sequence starting from more accessible precursors such as 2-bromo-6-fluorotoluene (B73676). A plausible pathway involves the oxidation of the methyl group of 2-bromo-6-fluorotoluene to an aldehyde, followed by the addition of a methyl group to the carbonyl carbon and subsequent oxidation to the ketone.
A patented method for a related compound, 2-bromo-6-fluorobenzaldehyde (B104081), starts with the bromination of 2-bromo-6-fluorotoluene under light conditions using hydrobromic acid and hydrogen peroxide. The resulting 2-bromo-6-fluorobenzyl bromide is then oxidized to 2-bromo-6-fluorobenzaldehyde using dimethyl sulfoxide. This aldehyde can then serve as a key intermediate for the synthesis of 2-bromo-6-fluoroacetophenone.
Another potential route to a precursor for 2-bromo-6-fluoroacetophenone is through the synthesis of 2-bromo-6-fluorobenzonitrile. This can be achieved from 2-amino-6-fluorobenzonitrile (B142694) via a Sandmeyer-type reaction. The nitrile can then be converted to the corresponding ketone through reaction with a methyl Grignard reagent followed by hydrolysis.
The synthesis of 2-bromo-6-fluoroaniline, another crucial precursor, is well-documented in patent literature. One effective method starts with the readily available o-fluoroaniline. researchgate.netgoogle.com This process involves a four-step sequence designed to control the regioselectivity of the bromination. researchgate.netgoogle.com
The first step is the protection of the amino group of o-fluoroaniline, typically through acetylation with acetyl chloride in the presence of a base like triethylamine (B128534). researchgate.netgoogle.com The second step involves a sulfonylation or amidation/esterification reaction. This is followed by the key bromination step, where the protected aniline (B41778) is treated with a brominating agent. The directing effect of the protecting group ensures that bromination occurs at the desired position. The final step is the deprotection of the amino group, usually by acidic hydrolysis, to yield the target 2-bromo-6-fluoroaniline. researchgate.netgoogle.com
An alternative patented approach involves the sulfonation of 2-fluoroaniline, followed by bromination and subsequent desulfonation to arrive at the desired product. This method also offers a high-yielding route to this important intermediate.
A summary of a representative synthesis of 2-bromo-6-fluoroaniline is presented in the table below:
| Step | Reactants | Reagents | Product | Yield (%) | Purity (%) |
| 1 | o-Fluoroaniline | Acetyl chloride, Triethylamine | N-(2-fluorophenyl)acetamide | High | --- |
| 2 | N-(2-fluorophenyl)acetamide | Sulfonylating/Amidating agent | Intermediate 2 | --- | --- |
| 3 | Intermediate 2 | Brominating agent | Intermediate 3 | 70-80 | 90-99 |
| 4 | Intermediate 3 | 80% Sulfuric acid | 2-Bromo-6-fluoroaniline | 60-80 | >98 |
Enantioselective Synthesis Strategies
With the prochiral ketone, 2-bromo-6-fluoroacetophenone, in hand, the crucial step is the enantioselective reduction to form the desired (R)-enantiomer of the amine. This is typically achieved through asymmetric reduction methodologies.
The conversion of a prochiral ketone to a single enantiomer of an alcohol or amine is a cornerstone of modern asymmetric synthesis. For the preparation of (R)-1-(2-Bromo-6-fluorophenyl)ethanamine, the focus is on the asymmetric reduction of 2-bromo-6-fluoroacetophenone.
Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. This method typically employs transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, in combination with chiral ligands. These chiral ligands coordinate to the metal center and create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer.
While specific examples detailing the catalytic asymmetric hydrogenation of 2-bromo-6-fluoroacetophenone are not extensively reported in the general scientific literature, the methodology is widely applied to a broad range of substituted acetophenones. The choice of catalyst and ligand is critical and often requires screening to achieve high enantioselectivity (ee) and conversion for a particular substrate. The steric and electronic properties of the substituents on the acetophenone (B1666503), in this case, the ortho-bromo and ortho-fluoro groups, can significantly influence the outcome of the reaction.
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to catalytic asymmetric hydrogenation, as it uses readily available hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas. Similar to asymmetric hydrogenation, ATH relies on chiral transition metal catalysts to effect the enantioselective reduction.
Ruthenium-based catalysts, particularly those of the type [RuCl(p-cymene)(chiral diamine)], are widely used for the ATH of aromatic ketones. These catalysts are known to be highly effective for a variety of substrates, often providing high conversions and enantioselectivities. A study on the enantioselective reduction of various substituted acetophenones using whole cells of Lactobacillus kefiri demonstrated the potential of biocatalytic transfer hydrogenation. For ortho-bromo acetophenone, a related substrate, the corresponding alcohol was obtained with 40% ee, though with a low conversion. researchgate.net This highlights the substrate-dependent nature of such transformations and the need for catalyst optimization.
For the synthesis of this compound, a typical ATH procedure would involve reacting 2-bromo-6-fluoroacetophenone with a suitable hydrogen donor in the presence of a chiral ruthenium or rhodium catalyst and a base. The subsequent conversion of the resulting chiral alcohol to the amine, for instance, via a Mitsunobu reaction or by reductive amination, would yield the final product.
A general representation of the asymmetric transfer hydrogenation of a substituted acetophenone is shown in the table below, illustrating typical conditions and outcomes for related substrates.
| Catalyst | Ligand | Hydrogen Donor | Substrate | Conversion (%) | Enantiomeric Excess (ee) (%) |
| [RuCl2(p-cymene)]2 | (S,S)-TsDPEN | HCOOH/NEt3 | Acetophenone | >95 | 97 (R) |
| [RhCl2(Cp*)]2 | (S,S)-TsDPEN | HCOOH/NEt3 | Acetophenone | >95 | 98 (R) |
| Lactobacillus kefiri | --- | Isopropanol | o-Bromoacetophenone | Low | 40 (R) researchgate.net |
Asymmetric Amination Reactions
Asymmetric amination reactions introduce the amino group enantioselectively, often employing chiral auxiliaries or organocatalysts to direct the stereochemical outcome.
A well-established method for asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate. wikipedia.org This auxiliary directs the stereochemical course of a subsequent reaction, after which it is removed. For the synthesis of chiral amines, a common approach involves the use of sulfinamides, such as tert-butanesulfinamide. The condensation of (R)-tert-butanesulfinamide with the ketone, 1-(2-bromo-6-fluorophenyl)ethanone, would form a chiral N-sulfinyl imine. Subsequent reduction of this imine, for example with a hydride reagent, proceeds with high diastereoselectivity, controlled by the chiral auxiliary. The final step involves the acidic cleavage of the sulfinyl group to yield the desired (R)-amine. Pseudoephenamine is another versatile chiral auxiliary that has been used in asymmetric alkylation reactions to generate chiral centers with high stereocontrol. nih.gov
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. While powerful for many asymmetric reactions, the direct organocatalytic asymmetric amination of ketones to produce primary amines like this compound is a developing area. More commonly, organocatalysts are employed in the asymmetric α-amination of aldehydes and ketones to introduce a protected amino group. The development of organocatalytic methods that can directly yield chiral primary amines from ketones with high enantioselectivity remains an active area of research.
Kinetic Resolution Techniques
Kinetic resolution is a process used to separate a racemic mixture. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound.
Enzymatic kinetic resolution is a widely used technique due to the high enantioselectivity of enzymes. nih.gov Lipases are a common class of enzymes for this purpose, often employed in the resolution of racemic amines or alcohols. mdpi.comnih.gov In the case of racemic 1-(2-bromo-6-fluorophenyl)ethanamine, a lipase (B570770) could be used to selectively acylate one of the enantiomers. For instance, in the presence of an acyl donor like ethyl acetate, a lipase that preferentially reacts with the (S)-enantiomer would lead to the formation of (S)-N-acetyl-1-(2-bromo-6-fluorophenyl)ethanamine, leaving behind the unreacted this compound in high enantiomeric excess. The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity (E-value). nih.gov
| Enzyme | Substrate | Reaction | Potential Outcome |
| Lipase (e.g., from Candida antarctica or Candida rugosa) | Racemic 1-(2-bromo-6-fluorophenyl)ethanamine | Enantioselective N-acylation | Separation of (R)- and (S)-enantiomers, yielding enantiomerically enriched this compound. nih.govnih.gov |
Chemical kinetic resolution employs chiral chemical reagents or catalysts to achieve the separation of enantiomers. While often not as selective as enzymatic methods, it remains a valuable tool. For racemic amines, resolution can be achieved by reaction with a chiral acid to form diastereomeric salts that can be separated by crystallization. Alternatively, a chiral acylating agent can be used in a resolution process similar to the enzymatic approach, where one enantiomer reacts faster than the other. The success of this method depends on the ability to find a suitable chiral reagent that provides a significant difference in reaction rates between the two enantiomers of 1-(2-bromo-6-fluorophenyl)ethanamine.
Dynamic Kinetic Resolution
Dynamic Kinetic Resolution (DKR) is a powerful technique that overcomes the inherent 50% yield limitation of classical kinetic resolution. In a DKR process, a racemic starting material is converted into a single, enantiomerically pure product with a theoretical maximum yield of 100%. This is achieved by coupling a rapid, in-situ racemization of the starting material with a highly enantioselective reaction. nih.gov
For the synthesis of chiral amines like this compound, a chemoenzymatic DKR approach is particularly effective. This strategy combines the high enantioselectivity of an enzyme with the broad applicability of a metal-based racemization catalyst. organic-chemistry.org The process typically involves the irreversible acylation of one amine enantiomer, catalyzed by a lipase, while the unreacted, slower-reacting enantiomer is continuously racemized by a ruthenium complex.
The key components of this system are:
The Racemic Amine : In this case, racemic 1-(2-bromo-6-fluorophenyl)ethanamine.
The Enzyme : Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is widely used for the resolution of primary amines due to its high selectivity and stability. nih.govorganic-chemistry.org It selectively catalyzes the acylation of the (R)-enantiomer.
The Acyl Donor : An acylating agent is required for the enzyme-catalyzed step. Ethyl acetate, isopropyl acetate, or specialized acyl donors like ethyl methoxyacetate (B1198184) are commonly employed. organic-chemistry.org
The Racemization Catalyst : Ruthenium complexes, such as the Shvo catalyst (1,3,4,5-tetraphenyl-2-hydroxycyclopentadienyl)ruthenium(II) dimer, are highly efficient for the racemization of primary amines under conditions compatible with enzymatic activity. nih.govorganic-chemistry.org The racemization occurs via a reversible dehydrogenation/hydrogenation cycle, proceeding through a prochiral imine intermediate.
While specific data for the 2-bromo-6-fluoro substituted compound is not prominently published, extensive research on analogous halo-substituted phenylethylamines demonstrates the robustness of this method. High yields (typically >90%) and excellent enantiomeric excesses (ee >99%) are consistently reported for a variety of substrates. nih.govorganic-chemistry.org
| Substrate (Analogue) | Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|---|
| 1-Phenylethylamine (B125046) | Shvo's Catalyst (Ru) | Candida antarctica Lipase B (CALB) | Isopropyl acetate | Toluene | 95% | >99% |
| 1-(4-Bromophenyl)ethylamine | Shvo's Catalyst (Ru) | CALB | Ethyl methoxyacetate | Toluene | 92% | >99% |
| 1-(4-Chlorophenyl)ethylamine | Pd/Aminopropyl-Silica | CALB (Sol-gel immobilized) | Isopropyl 2-ethoxyacetate | 2-Methyl-2-butanol | 85% | >99% |
Racemic Synthesis and Classical Resolution Methods
The precursor for resolution, racemic 1-(2-bromo-6-fluorophenyl)ethanamine, is typically synthesized via the reductive amination of the corresponding ketone, 1-(2-bromo-6-fluorophenyl)ethanone. This reaction involves treating the ketone with an ammonia (B1221849) source and a reducing agent.
Deracemization is an elegant process that converts a racemate into a single enantiomer, thereby achieving a 100% theoretical yield without the addition of a chiral resolving agent in the final separation step. Unlike DKR, which intercepts a resolving racemate, deracemization typically involves a cycle of reactions that transforms one enantiomer into the other.
A common and effective deracemization strategy for chiral amines involves a redox cycle. This process consists of two main steps:
Oxidation : The racemic amine is oxidized to its corresponding prochiral imine. This step effectively erases the stereocenter.
Asymmetric Reduction : The resulting imine is then reduced using a chiral catalyst and a suitable reducing agent to selectively form the desired enantiomer of the amine.
For 1-(2-bromo-6-fluorophenyl)ethanamine, this would involve the oxidation of the racemate to 1-(2-bromo-6-fluorophenyl)ethanimine. Subsequently, this imine would undergo an asymmetric reduction. This reduction can be achieved using chiral catalysts based on metals like iridium, rhodium, or ruthenium, paired with a hydrogen source.
An alternative chemoenzymatic approach could employ an amine oxidase to selectively oxidize the undesired (S)-enantiomer to the imine, which could then either racemize non-enzymatically or be reduced back to the racemate for further resolution. A more advanced one-pot system might combine an enantioselective oxidation of the (S)-amine with a non-selective reduction of the intermediate imine, or vice versa, to funnel the entire racemic starting material into the desired (R)-product.
For instance, studies on analogous 1-phenylethanols have demonstrated successful deracemization in a one-pot process by combining a manganese-driven oxidation with an enantioselective enzymatic reduction using an alcohol dehydrogenase. rsc.org This principle is translatable to amines, where an amine dehydrogenase or a chemical chiral reducing agent could perform the enantioselective step on the imine intermediate.
| Step | Reaction Type | Reagent/Catalyst Type | Intermediate | Product |
|---|---|---|---|---|
| 1 | Oxidation | Non-selective Oxidant (e.g., MnO₂) or (S)-selective Amine Oxidase | Prochiral Imine | - |
| 2 | Asymmetric Reduction | Chiral Reducing Agent (e.g., Chiral Iridium complex + H₂) or (R)-selective Amine Dehydrogenase | - | (R)-Amine |
Stereochemical Characterization and Enantiopurity Assessment of R 1 2 Bromo 6 Fluorophenyl Ethanamine
Advanced Chromatographic Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (e.e.) is a quantitative measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. Chromatographic techniques are paramount for this assessment, offering high-resolution separation of enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective separation and quantification of chiral amines. phenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. phenomenex.com The choice of CSP is critical and is often based on the structural features of the analyte. For primary amines like 1-phenylethylamine (B125046) derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and crown ether-based CSPs are particularly effective. phenomenex.comresearchgate.net
Hypothetical Chiral HPLC Data for a 1-(halophenyl)ethylamine Derivative
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Lux® Cellulose-1) |
| Mobile Phase | Hexane/Isopropanol (B130326)/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.5 min |
| Retention Time (R)-enantiomer | 10.2 min |
| Resolution (Rs) | > 1.5 |
This table represents typical parameters and expected results for the chiral HPLC separation of a compound analogous to (R)-1-(2-Bromo-6-fluorophenyl)ethanamine.
Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. uni-muenchen.de For amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetyl (TFA) groups. wiley.com The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.com
Research on the chiral GC separation of 1-phenylalkylamines has shown that substitution patterns on the phenyl ring significantly affect the separation. wiley.com For halogen-substituted compounds, better separation is often observed at lower temperatures. wiley.com A study on various halogen-substituted 1-phenylethylamines demonstrated that fluorine-substituted compounds could be effectively resolved. wiley.com The enantioselectivity is dependent on the thermodynamic differences in the interactions between the enantiomers and the CSP. wiley.com
Illustrative Chiral GC Parameters for a Derivatized 1-(halophenyl)ethylamine
| Parameter | Value |
| Column | Chirasil-Dex CB (25 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S)-TFA derivative | 12.1 min |
| Retention Time (R)-TFA derivative | 12.8 min |
This table illustrates a hypothetical GC method for a derivatized compound similar in structure to this compound.
Spectroscopic Methods for Stereochemical Assignment
While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are often required to assign the absolute configuration of a chiral center.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of chirality, standard NMR spectra of enantiomers are identical. However, in the presence of a chiral shift reagent (CSR), the enantiomers can be distinguished. libretexts.org CSRs are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), which can form diastereomeric complexes with the analyte. rsc.org This interaction leads to differential chemical shift changes (ΔΔδ) for the protons of the two enantiomers, allowing for their distinction and quantification. libretexts.orgrsc.org
The amine group in this compound can coordinate with the lanthanide center of the CSR. This would result in the splitting of proton signals, particularly those close to the chiral center (the methine and methyl protons), in the ¹H NMR spectrum of a racemic mixture. The integration of these separated signals can also be used to determine the enantiomeric excess.
Expected ¹H NMR Chemical Shift Differences with a Chiral Shift Reagent
| Proton | Racemic Mixture (without CSR) | Racemic Mixture (with CSR) |
| CH (methine) | Quartet | Two separate quartets for (R) and (S) |
| CH₃ (methyl) | Doublet | Two separate doublets for (R) and (S) |
| NH₂ | Broad singlet | Two separate broad singlets for (R) and (S) |
This table describes the expected changes in the ¹H NMR spectrum of a racemic mixture of 1-(2-Bromo-6-fluorophenyl)ethanamine upon the addition of a chiral shift reagent.
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org This differential absorption, known as the Cotton effect, provides information about the absolute configuration of the molecule. rsc.org
For α-phenylethylamines, the electronic transitions of the phenyl chromophore give rise to characteristic CD spectra. rsc.org The sign and magnitude of the Cotton effects in the CD spectrum can be correlated to the absolute configuration by comparison with the spectra of structurally related compounds with known configurations or through theoretical calculations. rsc.org The presence of bromo and fluoro substituents on the phenyl ring of this compound would influence the electronic transitions and thus the specific wavelengths and intensities of the CD signals.
Illustrative Circular Dichroism Data for a Chiral 1-phenylethylamine Derivative
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 268 | +50 |
| 262 | +80 |
| 255 | +65 |
| 220 | -1500 |
This table provides an example of CD spectral data that could be observed for a chiral phenylethylamine derivative, indicating positive Cotton effects in the ¹L_b band region and a strong negative Cotton effect in the ¹L_a band region, which can be used to infer the absolute configuration.
Applications of R 1 2 Bromo 6 Fluorophenyl Ethanamine in Asymmetric Catalysis and Complex Molecule Synthesis
As a Chiral Building Block in Multistep Synthesis
Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during a synthetic sequence, transferring their chirality to the final product. (R)-1-(2-Bromo-6-fluorophenyl)ethanamine serves as an exemplary chiral building block, particularly in the synthesis of pharmaceutically relevant compounds.
The amine functionality of this compound provides a reactive handle for the construction of nitrogen-containing heterocyclic scaffolds. A notable application is in the synthesis of aminothiazole-derived γ-secretase modulators (GSMs), which are under investigation for the treatment of Alzheimer's disease. nih.gov In these syntheses, the chiral amine is reacted with a suitable electrophile to form an intermediate that is then cyclized to generate the desired heterocyclic core. The stereochemistry of the final product is dictated by the chirality of the starting amine.
While direct, broadly applicable methods for constructing a wide range of heterocycles from this specific building block are still under exploration, its successful use in the synthesis of complex aminothiazoles highlights its potential. The presence of the ortho-bromo and -fluoro substituents can influence the reactivity and conformational preferences of the molecule, which can be harnessed to control the stereochemical outcome of cyclization reactions.
While the primary use of this compound in the literature to date has focused on the formation of carbon-nitrogen bonds, its potential for directing stereoselective carbon-carbon bond formation is an area of active interest. The general principle involves converting the amine into a chiral directing group, such as an imine or an amide, which can then influence the facial selectivity of an incoming nucleophile or electrophile in a subsequent C-C bond-forming reaction.
For instance, derivatives of this chiral amine could be employed in reactions such as the diastereoselective alkylation of enolates or the conjugate addition of organometallic reagents. The steric bulk of the substituted phenyl group would be expected to effectively shield one face of the reactive intermediate, leading to high levels of stereocontrol.
The most prominent application of this compound is as a key intermediate in the synthesis of γ-secretase modulators (GSMs). These molecules are designed to allosterically modulate the activity of γ-secretase, an enzyme implicated in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. nih.gov
In the synthesis of these complex molecules, this compound is typically acylated or alkylated to introduce the rest of the molecular framework. The resulting advanced intermediates carry the crucial stereocenter from the initial building block, which is often essential for the biological activity of the final compound. The development of these GSMs underscores the importance of this chiral amine in medicinal chemistry and drug discovery. nih.gov
Table 1: Application of this compound as a Chiral Building Block
| Application Area | Description | Key Research Finding |
| Construction of Chiral Heterocyclic Scaffolds | Utilized in the synthesis of aminothiazole-derived γ-secretase modulators. | The chiral amine directs the stereochemistry of the resulting heterocyclic product. nih.gov |
| Stereoselective Formation of Carbon-Carbon Bonds | Potential for directing diastereoselective reactions through derivative formation. | The substituted phenyl group can provide effective steric shielding. |
| Integration into Advanced Synthetic Intermediates | A key component in the synthesis of γ-secretase modulators for potential Alzheimer's treatment. | The chirality of the amine is crucial for the biological activity of the final therapeutic agent. nih.gov |
As a Chiral Auxiliary in Organic Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired reaction, the auxiliary is removed. While the primary reported use of this compound is as a building block that remains in the final product, its structure is amenable to its use as a chiral auxiliary.
The amine group of this compound can be converted into various derivatives, such as amides or imines, which can then be used to control the stereochemistry of reactions on an attached substrate. For example, an amide formed from this amine and a prochiral carboxylic acid could be used to direct the diastereoselective alkylation or reduction of the carbonyl group. The steric and electronic features of the 2-bromo-6-fluorophenyl group would play a critical role in biasing the approach of the reagent, leading to a high degree of stereoselectivity. After the reaction, the chiral auxiliary could be cleaved to reveal the enantiomerically enriched product.
As a Chiral Ligand Precursor for Asymmetric Metal Catalysis
Chiral ligands are essential components of many transition-metal catalysts used in asymmetric synthesis. The amine functionality of this compound makes it a suitable precursor for the synthesis of novel chiral ligands.
The synthesis of P-chiral phosphine (B1218219) ligands, for example, often starts from chiral amines. nih.gov These ligands can be used in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, to produce enantiomerically pure products. The nitrogen atom of this compound could be functionalized with phosphorus-containing groups to create new phosphine-amine or phosphine-amide ligands. The chirality of the starting amine would be transferred to the ligand, which in turn would induce asymmetry in the catalytic transformation. The bromo and fluoro substituents on the aromatic ring could also be used to fine-tune the electronic and steric properties of the resulting ligand, potentially leading to improved catalytic activity and enantioselectivity.
Design and Synthesis of Novel Ligands
There is no available literature detailing the use of this compound as a precursor or building block for the design and synthesis of novel chiral ligands for asymmetric catalysis. While chiral amines are a critical class of compounds for developing ligands, the specific synthetic routes and characterization of ligands derived from this particular bromo-fluoro-substituted phenylethylamine are not reported.
Role in Transition Metal-Catalyzed Asymmetric Reactions
Consistent with the lack of information on ligand synthesis, there are no published studies on the role of this compound or its derivatives in transition metal-catalyzed asymmetric reactions. Consequently, no data on catalytic activity, enantioselectivity (e.g., enantiomeric excess), or yields for specific reactions such as asymmetric hydrogenation, transfer hydrogenation, or carbon-carbon bond-forming reactions involving this compound could be found.
Derivatization and Chemical Functionalization of R 1 2 Bromo 6 Fluorophenyl Ethanamine
Modifications at the Amine Moiety
The primary amine group is a key nucleophilic and basic center, making it a prime target for a variety of derivatization reactions. These modifications are fundamental in building more complex molecular architectures while retaining the crucial stereocenter of the parent molecule.
The primary amine of (R)-1-(2-Bromo-6-fluorophenyl)ethanamine readily undergoes acylation with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide derivatives. This reaction is one ofthe most common transformations for this type of amine. For instance, the amine can be reacted with isobutyryl chloride to yield (R)-N-(1-(2-bromo-6-fluorophenyl)ethyl)isobutyramide, a key intermediate in the synthesis of β-secretase (BACE1) inhibitors. This transformation typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
Similarly, the amine can react with isocyanates or carbamoyl (B1232498) chlorides to form ureas. The reaction with an isocyanate is generally a straightforward addition process. An alternative two-step method involves reacting the amine with a carbonylating agent like triphosgene (B27547) or phenyl chloroformate to generate an intermediate isocyanate in situ, which is then reacted with another amine to produce an unsymmetrical urea.
The synthesis of thioureas follows a similar pathway, typically involving the reaction of the primary amine with an isothiocyanate. These reactions provide a robust platform for introducing a wide variety of substituents, significantly expanding the structural diversity of the resulting derivatives.
Table 1: Examples of Amide and Urea Synthesis Reactions
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Isobutyryl chloride | (R)-N-(1-(2-Bromo-6-fluorophenyl)ethyl)isobutyramide | Amidation |
| This compound | Phenyl isocyanate | (R)-1-(1-(2-Bromo-6-fluorophenyl)ethyl)-3-phenylurea | Urea Formation |
While direct alkylation of the primary amine can be challenging to control and may lead to over-alkylation, it is a viable method for introducing small alkyl groups. A more controlled approach involves the N-alkylation of a derivatized intermediate, such as a sulfonamide. For example, a sulfonamide derivative of the parent amine can be deprotonated with a base like cesium carbonate and subsequently alkylated with an electrophile, such as methyl iodide, to yield the N-methylated product. This strategy offers a high degree of control and avoids the formation of tertiary amines.
Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, is a powerful method for creating secondary amines. This compound can be reacted with a carbonyl compound, and the resulting imine intermediate is reduced in the same pot using a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. This process preserves the original stereocenter while creating a new, functionalized secondary amine.
Functionalization of the Halogenated Aromatic Ring
The 2-bromo-6-fluorophenyl ring is rich in functionality, with the carbon-bromine bond being particularly susceptible to transition-metal-catalyzed cross-coupling reactions. The fluorine atom, while generally more stable, can potentially undergo nucleophilic aromatic substitution under specific conditions.
The bromine atom on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is widely used to couple the aryl bromide with various boronic acids or esters, introducing new aryl, heteroaryl, or alkyl groups. This reaction has been successfully applied to amide derivatives of the parent amine. For example, (R)-N-(1-(2-bromo-6-fluorophenyl)ethyl)isobutyramide has been coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (B130267) using a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate to construct a biaryl linkage. These reactions generally exhibit high functional group tolerance, leaving the amide and the fluoro group intact while preserving the stereochemical integrity of the chiral center.
The Buchwald-Hartwig amination is another pivotal palladium-catalyzed reaction for forming carbon-nitrogen bonds. While the parent compound is itself an amine, the bromo-position can be coupled with other primary or secondary amines, often after protecting the primary ethylamine (B1201723) moiety as an amide or carbamate. This reaction typically employs a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand (e.g., XPhos, RuPhos) and a strong base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide). This method provides a direct route to complex diaryl or alkyl-aryl amine structures.
Table 2: Example of a Suzuki Coupling Reaction
| Aryl Bromide | Coupling Partner | Catalyst/Base | Product |
|---|
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring activated by strong electron-withdrawing groups, which stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the ring is not strongly activated; the ethylamine group is electron-donating, and the bromo group is only weakly deactivating. Therefore, displacing the fluorine atom via a standard SNAr mechanism is challenging and generally requires harsh conditions or a highly activated coupling partner.
However, in more complex derivatives synthesized from this building block, SNAr reactions become feasible. For instance, if the molecule is elaborated to include a strongly electron-withdrawing group elsewhere on a connected aromatic ring, a fluorine atom on that ring could be displaced. In one documented case, a complex derivative was subjected to SNAr conditions where a fluorine atom on a dinitrophenyl ring was displaced by a thiol nucleophile. This illustrates that while SNAr on the parent compound's fluoro-substituent is difficult, the principle can be applied to its more complex derivatives.
Synthesis of Structurally Diverse Chiral Derivatives
The true utility of this compound lies in its role as a chiral scaffold for building structurally complex and diverse molecules, particularly for pharmaceutical applications. By combining the reactions described above, chemists can systematically modify the molecule at its amine and aromatic positions to synthesize targeted chiral derivatives.
Patented research highlights its use as a key starting material for potent enzyme inhibitors. For example, a multi-step synthesis used the amine to prepare inhibitors of BACE1, which is a target for Alzheimer's disease therapies. The synthesis involved:
Amidation of the primary amine to form (R)-N-(1-(2-bromo-6-fluorophenyl)ethyl)isobutyramide.
A Suzuki coupling at the bromo-position to introduce a pyrimidine (B1678525) ring.
Further functionalization to complete the synthesis of the final inhibitor.
In another example, the amine was converted into a sulfonamide, which then underwent a sequence of N-alkylation and Suzuki coupling to produce potent inhibitors of the RORγt nuclear receptor, a target for autoimmune diseases. These synthetic routes demonstrate how the chirality of the starting amine is carried through multiple steps to yield enantiomerically pure final products, underscoring the value of this compound as a foundational chiral building block.
Computational and Theoretical Investigations of R 1 2 Bromo 6 Fluorophenyl Ethanamine
Quantum Chemical Calculations for Conformational Analysis
The three-dimensional shape of (R)-1-(2-Bromo-6-fluorophenyl)ethanamine is not static. Rotation around its single bonds gives rise to various spatial arrangements known as conformers, each with a distinct energy level. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to map out the potential energy surface of the molecule and identify its most stable conformations. mdpi.comrsc.org
In a molecule like this compound, key rotations would be around the C-C bond of the ethylamine (B1201723) side chain and the C-N bond. For substituted phenylethylamines, two primary types of conformers are typically considered: a "gauche" (folded) and an "anti" (extended) arrangement of the amine group relative to the phenyl ring. nih.gov The presence of bulky and electronegative ortho substituents, the bromine and fluorine atoms, significantly influences these preferences through steric hindrance and electronic effects. rsc.orgresearchgate.net DFT studies on similar halo-substituted anilines have shown that halogen atoms can enhance the delocalization of the nitrogen lone-pair electrons into the aromatic ring, affecting the planarity and inversion barrier of the amino group. rsc.orgresearchgate.net
Researchers can calculate the relative energies of these conformers to predict their population at thermal equilibrium. The conformer with the lowest energy is the most stable and, therefore, the most abundant. This analysis is crucial as the reactivity and interaction profile of the molecule is a weighted average of its conformer populations. mdpi.com
Table 1: Illustrative Conformational Analysis Data for a Chiral Phenylethylamine
This table presents hypothetical data for the relative energies and Boltzmann populations of different conformers of a chiral phenylethylamine, as would be calculated using a DFT method like B3LYP.
| Conformer | Dihedral Angle (°)* | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Gauche I | 65 | 0.00 | 75.1 |
| Gauche II | -70 | 0.25 | 20.3 |
| Anti | 175 | 1.50 | 4.6 |
*Refers to the dihedral angle of the C-C-C-N backbone.
Reaction Mechanism Studies in Enantioselective Pathways
This compound, as a chiral amine, can be used as a building block, a chiral auxiliary, or a catalyst in asymmetric synthesis. mdpi.comsigmaaldrich.com Computational studies are vital for understanding how it imparts stereoselectivity in a chemical reaction. chiralpedia.com By modeling the reaction pathway, chemists can identify the transition states that lead to the different stereoisomeric products.
Using quantum mechanics (QM) or hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, the energies of these transition states can be calculated. mdpi.com The difference in activation energy between the pathways leading to the (R) and (S) products determines the enantiomeric excess of the reaction. A larger energy difference corresponds to higher selectivity.
For instance, if this amine were used as a chiral catalyst to form an enamine intermediate, computational models could elucidate how the bulky ortho-bromo and fluoro-phenyl group sterically blocks one face of the enamine, forcing the substrate to approach from the less hindered side. nih.govnih.gov These studies can reveal subtle non-covalent interactions, such as hydrogen bonds or dipole-dipole interactions, that stabilize one transition state over the other, thereby explaining the origin of enantioselectivity. nih.gov
Table 2: Example Data from a Theoretical Study of a Chiral Amine-Catalyzed Reaction
This table shows sample data from a computational investigation into an asymmetric Michael addition, highlighting the calculated energy barriers for the formation of the major and minor products.
| Transition State | Product Stereoisomer | Activation Energy (ΔG‡, kcal/mol) | Key Stabilizing Interaction |
| TS-A | R | 10.2 | H-bond (catalyst-substrate) |
| TS-B | S | 12.5 | Steric repulsion |
Molecular Docking and Interaction Studies in Catalytic Systems
When this compound acts as a substrate for an enzyme or as a ligand for a metal catalyst, its effectiveness and selectivity are governed by how well it fits into the catalyst's active site. nih.govrochester.edu Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another. nih.govbiomolther.org
In a typical docking study, the three-dimensional structure of the catalyst (e.g., a protein or a metal complex) is treated as the receptor, and the chiral amine is the ligand. Docking algorithms sample numerous possible binding poses and score them based on factors like intermolecular forces. koreascience.krnih.gov These forces include hydrogen bonds between the amine group and receptor residues, π-π stacking between the phenyl ring and aromatic residues of the catalyst, and van der Waals interactions. koreascience.kr
The results can explain, for example, why an (R)-enantiomer might bind more tightly to a biocatalyst than its (S)-counterpart, leading to a highly enantioselective transformation. biomolther.orgnih.gov The docking scores provide an estimate of the binding free energy, with lower scores indicating more favorable binding. nih.gov This information is invaluable for the rational design of new catalysts tailored for specific chiral substrates. nih.gov
Table 3: Representative Molecular Docking Results for a Chiral Amine in a Catalyst's Active Site
This table illustrates typical output from a molecular docking simulation, showing the binding energy and key interactions for the (R)- and (S)-enantiomers of a chiral amine with a hypothetical enzyme.
| Enantiomer | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
| (R) | -8.5 | Tyr-84, Asp-112 | π-π stacking, H-bond |
| (S) | -6.2 | Leu-45 | Steric clash |
Sustainable and Green Chemistry Aspects in the Synthesis and Application of R 1 2 Bromo 6 Fluorophenyl Ethanamine
Development of Eco-Friendly Synthetic Routes
Traditional methods for synthesizing chiral amines often involve multi-step processes with stoichiometric reagents, leading to significant waste generation. Modern approaches are shifting towards more elegant and environmentally benign catalytic methods. For the synthesis of (R)-1-(2-Bromo-6-fluorophenyl)ethanamine, two primary eco-friendly routes are of significant interest: biocatalytic reductive amination and asymmetric hydrogenation.
Biocatalytic Reductive Amination:
Biocatalysis has emerged as a powerful tool for green chemistry, offering high selectivity under mild reaction conditions, typically in aqueous media. nih.gov Enzymes such as ω-transaminases (ω-TAs), reductive aminases (RedAms), and amine dehydrogenases (AmDHs) are particularly well-suited for the synthesis of chiral amines. acs.orgnih.govnih.gov
A potential biocatalytic route to this compound would start from the corresponding prochiral ketone, 2-bromo-6-fluoroacetophenone. The use of an (R)-selective ω-transaminase could facilitate the direct conversion of the ketone to the desired chiral amine with high enantiomeric excess. nih.gov These enzymatic reactions are often part of cascade systems, which can further enhance efficiency by recycling cofactors and by-products in a one-pot process. acs.orgnih.gov The use of engineered enzymes is also expanding the substrate scope to include bulkier and more complex molecules. nih.gov Research on the reductive amination of α-fluoroacetophenones using reductive aminase enzymes from fungal species has shown promising results, yielding β-fluoro primary or secondary amines with high conversion and enantiomeric excess. whiterose.ac.ukresearchgate.net
Asymmetric Hydrogenation:
Transition metal-catalyzed asymmetric hydrogenation represents another highly efficient and atom-economical strategy for producing chiral amines. acs.org This method typically involves the reduction of a prochiral imine, which can be formed in situ from the corresponding ketone. The use of recyclable organocatalysts and transition metal complexes, potentially in greener solvents, aligns well with the principles of sustainability. researchgate.netrsc.org For instance, a highly enantioselective direct asymmetric reductive amination of structurally similar 2-acetyl-6-substituted pyridines has been successfully demonstrated, suggesting the feasibility of this approach for 2-bromo-6-fluoroacetophenone. nih.govresearchgate.net
| Synthetic Route | Key Features | Potential Green Advantages |
| Biocatalytic Reductive Amination | Use of enzymes (e.g., ω-TAs, RedAms) | High enantioselectivity, mild reaction conditions, use of aqueous media, reduced waste. |
| Asymmetric Hydrogenation | Transition metal or organocatalysts | High atom economy, catalytic efficiency, potential for catalyst recycling. |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Reactions with high atom economy are inherently less wasteful.
Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and protecting groups, which are not part of the final product. In contrast, catalytic methods like asymmetric hydrogenation are highly atom-economical, as the catalyst is used in small amounts and is not consumed in the reaction. acs.org Biocatalytic cascades also demonstrate high reaction efficiency by combining multiple steps in a single pot, thereby reducing the need for intermediate purification steps and minimizing solvent usage. acs.org
The environmental factor (E-factor), which is the mass of waste per mass of product, is another important metric. Greener synthetic routes aim for a lower E-factor. nih.gov For pharmaceutical syntheses, which traditionally have high E-factors, the adoption of greener methods can lead to substantial reductions in waste. nih.gov
Solvent and Reagent Selection for Reduced Environmental Impact
Green Solvents:
Research into greener alternatives has identified several promising options for amine synthesis:
Bio-based solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming increasingly popular as replacements for traditional volatile organic compounds. mdpi.commdpi.com
Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a lower melting point than the individual components. They are often biodegradable, non-toxic, and can be derived from renewable sources. researchgate.net
Water: As a non-toxic and readily available solvent, water is an ideal medium for many biocatalytic reactions. acs.org
Safer Reagents:
The selection of reagents is equally important for minimizing environmental harm. Traditional reductions often employ hazardous hydride reagents. whiterose.ac.uk Greener alternatives include:
Catalytic Hydrogenation: Using molecular hydrogen as the reducing agent, which produces only water as a byproduct.
Biocatalysts: Enzymes operate under mild conditions and avoid the need for harsh or toxic chemicals. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
